molecular formula C9H6KN3O2S B2645078 Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate CAS No. 1820608-70-5

Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B2645078
CAS RN: 1820608-70-5
M. Wt: 259.32
InChI Key: NSMNBGNCTNYBLA-UHFFFAOYSA-M
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Description

“Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also includes an amino group and a carboxylate group .


Synthesis Analysis

The synthesis of such compounds typically involves the use of pyridine as a precursor . Pyridine is an isostere of benzene and is used extensively in the synthesis of target pharmaceuticals and agrochemicals . The synthesis could also involve the use of other nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The thiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. The pyridine ring, for instance, is known to readily undergo electrophilic substitution . The thiazole ring, being a part of the azole family, is also known to readily bind with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound and its derivatives are involved in various synthesis reactions, demonstrating their utility in creating new heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate, leading to new pentacyclic systems with promising antimicrobial activity against Staphylococcus aureus, showcasing their potential in developing novel antimicrobial agents (Sirakanyan et al., 2015).

Photocatalytic Applications

Research into potassium poly(heptazine imide) (PHI), a carbon nitride material, from substituted 1,2,4‐triazoles shows that derivatives like potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate can significantly enhance photocatalytic hydrogen and oxygen evolution from water under visible light. This discovery paves the way for its application in solar energy conversion and storage, marking a significant advancement in the field of sustainable energy (Savateev et al., 2017).

Antimicrobial and Anticancer Properties

Various studies have demonstrated the antimicrobial and anticancer properties of derivatives of this compound. Compounds synthesized from isonicotinic acid hydrazide showed good to moderate antimicrobial activity, with some derivatives exhibiting significant cytotoxicity against human cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Bayrak et al., 2009).

Coordination Chemistry and Luminescence

The compound's derivatives have been utilized in the synthesis of coordination polymers with interesting luminescent properties. Reactions under solvothermal conditions with PrCl3·6H2O and isomeric ligands led to new complexes with potential applications in materials science, particularly in optoelectronic devices and sensors (Wu et al., 2015).

Safety and Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with care, using protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the versatile biological activities of compounds containing pyridine and thiazole rings , there could be potential for developing more promising derivatives of “Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate” in the future.

properties

IUPAC Name

potassium;5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S.K/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6;/h1-5,12H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMNBGNCTNYBLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6KN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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